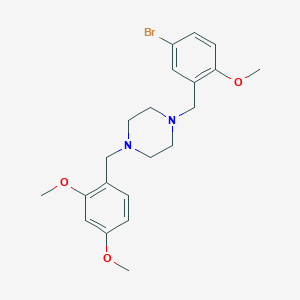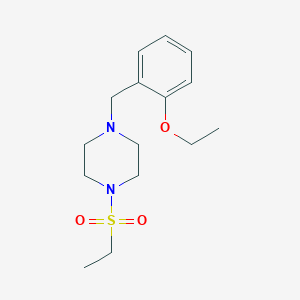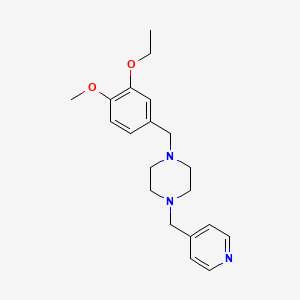![molecular formula C18H20N2O5 B10882293 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is a synthetic organic compound that features a furan ring, an amide linkage, and an isoleucine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with 2-aminobenzoic acid: The furan-2-ylcarbonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.
Formation of the final product: The intermediate is then coupled with isoleucine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.
作用機序
The mechanism of action of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-({2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a thiophene ring instead of a furan ring.
N-({2-[(pyridin-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs. This can result in different biological activities and reactivity profiles.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H20N2O5/c1-3-11(2)15(18(23)24)20-16(21)12-7-4-5-8-13(12)19-17(22)14-9-6-10-25-14/h4-11,15H,3H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
InChIキー |
NMVOTSMEGVSCEK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10882241.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)



![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)



